molecular formula C17H23O3Si B14363499 CID 78060632

CID 78060632

Cat. No.: B14363499
M. Wt: 303.4 g/mol
InChI Key: ITFHAFSCDIXDIS-UHFFFAOYSA-N
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Description

CID 78060632 (PubChem Compound Identifier 78060632) is a chemical compound whose structural and functional properties are of interest in pharmacological and industrial research. Typically, such identifiers are associated with structural features, spectroscopic profiles, and biological activity, as exemplified by other compounds in the evidence (e.g., oscillatoxin derivatives in or boronic acids in ). Future studies should prioritize elucidating its molecular formula, synthesis pathways, and applications.

Properties

Molecular Formula

C17H23O3Si

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C17H23O3Si/c1-10-14(4,5)18-17(13-21,19-15(6,7)11-2)20-16(8,9)12-3/h1-3H,13H2,4-9H3

InChI Key

ITFHAFSCDIXDIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC(C[Si])(OC(C)(C)C#C)OC(C)(C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060632 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of certain crystal forms of compounds often involves controlled crystallization processes, which ensure the desired physicochemical stability and purity .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: CID 78060632 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction pathway and the yield of the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .

Scientific Research Applications

CID 78060632 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may serve as a probe or tool for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound might be utilized in the development of new materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of CID 78060632 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The detailed molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compounds with similar PubChem CIDs often share core structural motifs. For example:

  • Oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) differ by a methyl group substitution, altering their bioactivity and solubility .
  • Colchicine (CID: 6167) features a tropolone ring critical for microtubule inhibition, a structural trait shared with its derivatives .

If CID 78060632 belongs to a known class (e.g., boronic acids or heterocycles), its properties could be compared to compounds like (3-Bromo-5-chlorophenyl)boronic acid (CID: 53216313), which has a molecular weight of 235.27 and high GI absorption .

Physicochemical Properties

Key parameters for comparison include:

Property Example Compound (CID) Typical Range for Class
Molecular Weight 201.02 (CID: 72863) 150–300 (small molecules)
Log P (Partition Coeff.) 2.15 (CID: 53216313) 0–5 (moderate lipophilicity)
Solubility 0.687 mg/mL (CID: 72863) <1 mg/mL (poorly soluble)

For this compound, experimental determination of these properties would enable direct comparisons.

Analytical Characterization

Techniques like GC-MS (used for CID in ) and LC-MS/MS (referenced in ) are critical for comparing purity and fragmentation patterns. For instance, oscillatoxin derivatives were characterized using mass spectrometry to identify methyl group substitutions .

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